4-(Chloromethyl)-3-fluorobenzoic acid
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Description
4-(Chloromethyl)-3-fluorobenzoic acid is a compound with the molecular formula C8H7ClO2 . It appears as a white to slightly yellow crystalline powder . It is used in the synthesis of dihydroxy stilbene derivatives .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes. This reaction is catalyzed by Lewis acids such as zinc chloride . The reaction mix is cooled down to 20°C-25°C, and dimethylformamide is added. The silver salts are then separated by filtration .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The Blanc chloromethylation reaction involves the chemical reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes. This reaction is catalyzed by Lewis acids such as zinc chloride .Physical and Chemical Properties Analysis
This compound has a melting point of 201-202 °C (lit.) . It has a density of 1.315±0.06 g/cm3 (Predicted) . It is slightly soluble in chloroform and methanol . The compound is sensitive to moisture .Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The targets in this case would be the organoboron reagents used in the process .
Mode of Action
In the context of the Suzuki–Miyaura coupling, the 4-(Chloromethyl)-3-fluorobenzoic acid would likely participate in the reaction as an electrophile . The reaction involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the compound could potentially affect the transmetalation process , where organoboron reagents are transferred from boron to palladium .
Result of Action
It’s known that the compound can cause severe skin burns and eye damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound may affect the acidity (pH) of water, which could have hazardous effects on aquatic organisms . Therefore, it’s crucial to avoid discharging the compound into the aquatic environment .
Properties
IUPAC Name |
4-(chloromethyl)-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCVQVSYLJTTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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